Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530747
InChI: InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC13530747

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate -

Specification

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name tert-butyl N-[(1-benzylpiperidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)
Standard InChI Key SHMULBMCYOAGOH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate, reflects its distinct substitution pattern. Key structural attributes include:

  • Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.

  • Benzyl Substituent: Attached to the piperidine nitrogen, introducing aromaticity and influencing lipophilicity.

  • tert-Butyl Carbamate Group: Positioned on the methyl group at the 3-carbon of the piperidine ring, providing steric bulk and stability against hydrolysis.

Table 1: Comparative Structural Analysis of Piperidine-Based Carbamates

Compound NameSubstitution PositionMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
tert-Butyl ((1-benzylpiperidin-3-yl)methyl)carbamate3-ylC₁₈H₂₈N₂O₂304.43Benzyl, tert-butyl carbamate
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate4-ylC₁₈H₂₈N₂O₂304.43Benzyl, tert-butyl carbamate
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate4-ylC₁₆H₂₂N₄O₂292.384-Cyanopyridin-2-yl, carbamate

The positional isomerism (3-yl vs. 4-yl) significantly impacts molecular interactions. For instance, the 3-yl derivative’s carbamate group occupies a sterically distinct environment, potentially altering binding affinities to biological targets compared to the 4-yl analog.

Synthetic Methodologies

Synthesis of tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate typically involves multi-step protocols, leveraging classic organic transformations:

Key Synthetic Steps

  • Piperidine Functionalization:

    • Benzylation: Reaction of piperidine with benzyl bromide under basic conditions (e.g., K₂CO₃) yields 1-benzylpiperidine.

    • Methylation at 3-Position: Introduction of a methyl group at the 3-position via alkylation or reductive amination, depending on precursor availability.

  • Carbamate Formation:

    • Reaction of the 3-methylpiperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the tert-butyl carbamate group.

Industrial-Scale Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance yield and reproducibility for benzylation and carbamation steps.

  • Catalyst Optimization: Palladium-based catalysts improve selectivity during alkylation, minimizing byproducts.

Physicochemical Properties

The compound’s behavior in solution and solid states is influenced by its functional groups:

Table 2: Physicochemical Profile

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)Estimated 2.8–3.2 (indicating moderate lipophilicity)
StabilityStable under inert conditions; susceptible to acid-catalyzed hydrolysis

The tert-butyl group enhances steric protection of the carbamate, delaying enzymatic or chemical degradation compared to unsubstituted analogs.

Comparative Analysis with 4-yl Isomer

The positional isomerism between 3-yl and 4-yl derivatives underscores the importance of substitution patterns:

Table 3: Functional Differences Between 3-yl and 4-yl Isomers

Parameter3-yl Isomer4-yl Isomer
Synthetic AccessibilityRequires regioselective methylationMore straightforward due to commercial precursors
Receptor BindingHypothesized preference for D₃ receptorsDocumented σ-receptor affinity
Metabolic StabilityHigher resistance to CYP3A4-mediated oxidationModerate clearance in hepatic microsomes

Future Research Directions

  • Synthetic Chemistry:

    • Develop enantioselective routes to access chiral 3-yl derivatives for stereochemical activity studies.

  • Pharmacology:

    • Screen against orphan GPCRs to identify novel targets.

  • Material Science:

    • Investigate coordination chemistry with transition metals for catalytic applications.

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